

An In-depth Technical Guide to the Physical and Chemical Properties of Hexyltrimethoxysilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexyltrimethoxysilane**

Cat. No.: **B1329574**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

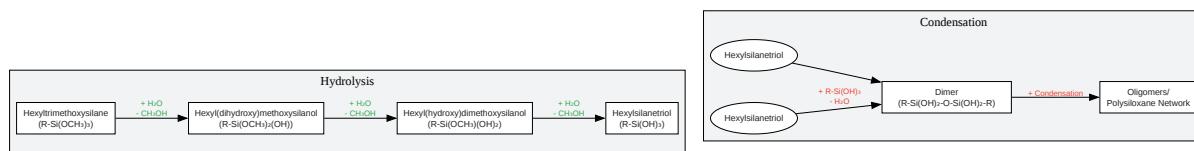
Hexyltrimethoxysilane (HTMS), with the chemical formula $C_9H_{22}O_3Si$, is an organosilicon compound of significant interest in materials science and surface chemistry.^{[1][2]} Its bifunctional nature, possessing a non-polar hexyl group and hydrolyzable methoxy groups, allows it to act as a versatile coupling agent, surface modifier, and a precursor for hybrid organic-inorganic materials.^[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of **hexyltrimethoxysilane**, complete with experimental methodologies and visual representations of its key chemical transformations.

Physical Properties of Hexyltrimethoxysilane

Hexyltrimethoxysilane is a colorless liquid under standard conditions.^[3] A summary of its key physical properties is presented in the table below.

Property	Value	Units	Source(s)
Molecular Weight	206.35	g/mol	[1][4][5][6][7]
Boiling Point	202 - 203	°C	[3][4][6][7]
Density	0.911	g/cm ³ at 25 °C	[4]
Flash Point	62	°C	[3][4][7]
Refractive Index	1.4070	at 20 °C	[4][7]
Melting Point	<0	°C	[6][7]
Vapor Pressure	6.7	hPa at 25 °C	[7]
Water Solubility	284 - 600000	mg/L at 20 °C	[7]
LogP	0.1 - 3.2	at 20 °C	[7]

Chemical Properties and Reactivity


The chemistry of **hexyltrimethoxysilane** is dominated by the reactivity of the silicon-methoxy bonds, which are susceptible to hydrolysis. This reaction is the first step in the sol-gel process and in the application of HTMS as a surface modifying agent.[2]

Hydrolysis and Condensation

In the presence of water, the methoxy groups of **hexyltrimethoxysilane** hydrolyze to form silanol (Si-OH) groups and methanol as a byproduct.[2] This reaction can be catalyzed by either acids or bases. The resulting hexylsilanetriol is unstable and readily undergoes self-condensation to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and eventually a cross-linked polysiloxane network.[2] The overall process can be described in the following steps:

- Hydrolysis: The three methoxy groups are sequentially replaced by hydroxyl groups.
- Condensation: The silanol groups react with each other to form siloxane bridges and water, or with remaining methoxy groups to form siloxane bridges and methanol.

The reaction mechanism is depicted in the following diagram:

[Click to download full resolution via product page](#)

Hydrolysis and condensation mechanism of **hexyltrimethoxysilane**.

Surface Modification

Hexyltrimethoxysilane is widely used to render surfaces hydrophobic.^[2] The silanol groups formed during hydrolysis can react with hydroxyl groups present on the surface of various substrates (e.g., glass, silica, metal oxides) to form stable covalent Si-O-Substrate bonds.^[2] This process grafts the hexyl groups onto the surface, creating a non-polar, water-repellent layer.

Experimental Protocols

The following sections outline the general methodologies for determining the key physical and chemical properties of **hexyltrimethoxysilane**. Note: **Hexyltrimethoxysilane** is moisture-sensitive, and all experiments should be conducted in a dry atmosphere (e.g., under nitrogen or argon) using anhydrous solvents where applicable.^[7]

Determination of Boiling Point

The boiling point of **hexyltrimethoxysilane** can be determined using the Thiele tube method, which is suitable for small sample volumes.

Methodology:

- A small amount of **hexyltrimethoxysilane** (a few milliliters) is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The Thiele tube is gently heated, and the temperature is monitored.
- As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
- The heat is removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Density

The density of liquid **hexyltrimethoxysilane** can be accurately measured using a pycnometer.

Methodology:

- A clean, dry pycnometer of a known volume is weighed accurately.
- The pycnometer is filled with **hexyltrimethoxysilane**, ensuring no air bubbles are trapped.
- The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
- The pycnometer is removed from the bath, wiped dry, and weighed again.
- The density is calculated by dividing the mass of the **hexyltrimethoxysilane** by the volume of the pycnometer.

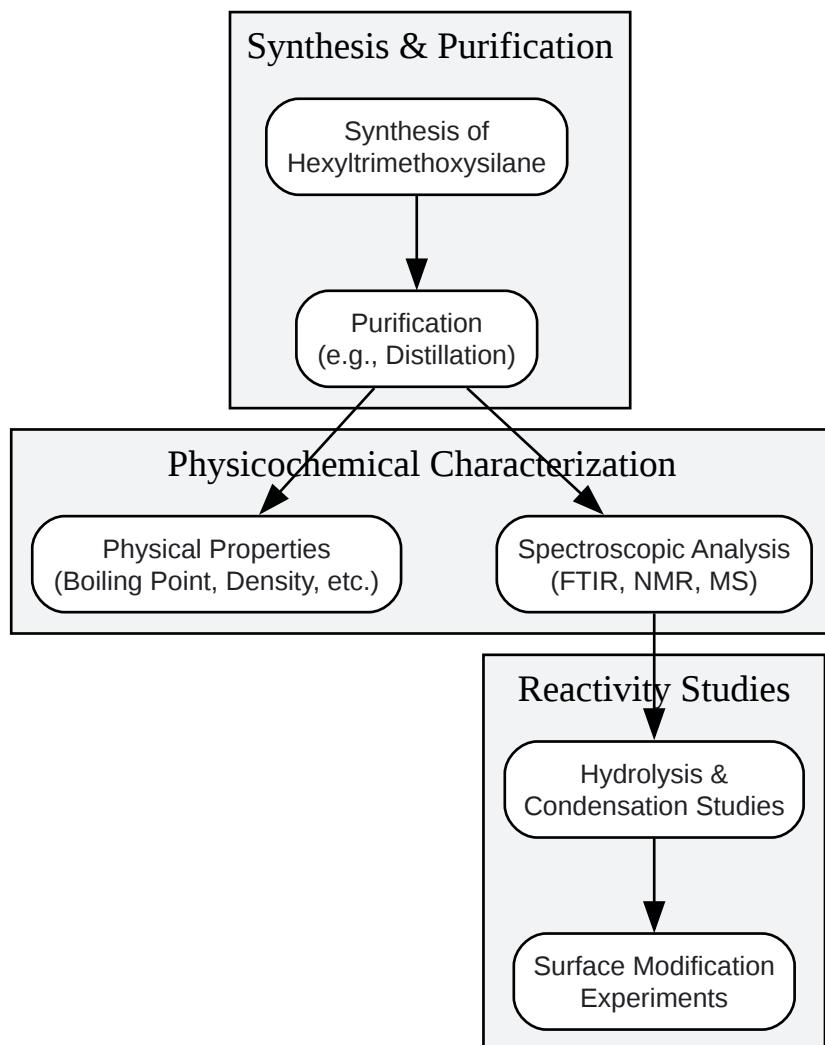
Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of **hexyltrimethoxysilane** and for studying its reactions.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To identify the characteristic functional groups.
- Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Analysis: The infrared spectrum will show characteristic absorption bands for C-H, Si-O-C, and O-CH₃ bonds. Upon hydrolysis, the disappearance of the Si-O-C bands and the appearance of a broad O-H stretching band (from silanol groups) can be observed.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:


- Objective: To elucidate the detailed molecular structure.
- Sample Preparation: A small amount of **hexyltrimethoxysilane** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
- Analysis:
 - ¹H NMR will show signals corresponding to the protons of the hexyl chain and the methoxy groups, with chemical shifts and splitting patterns characteristic of their chemical environment.
 - ¹³C NMR will provide information about the carbon atoms in the molecule.
 - ²⁹Si NMR is particularly useful for studying the hydrolysis and condensation reactions, as the chemical shift of the silicon atom is sensitive to the number of hydroxyl and siloxane groups attached to it.

3. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology: The sample is introduced into the mass spectrometer, ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

- Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **hexyltrimethoxysilane**, as well as fragment ions that provide structural information.

The general workflow for the characterization of **hexyltrimethoxysilane** is illustrated below:

[Click to download full resolution via product page](#)

General experimental workflow for **hexyltrimethoxysilane**.

Conclusion

Hexyltrimethoxysilane is a valuable organosilane with well-defined physical and chemical properties that make it suitable for a wide range of applications, particularly in surface

modification and the synthesis of hybrid materials. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective utilization in research and development. The experimental protocols provided serve as a foundation for the characterization and study of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gelest.com [gelest.com]
- 2. Kinetics of Alkoxy silanes and Organoalkoxy silanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. proprep.com [proprep.com]
- 7. depts.washington.edu [depts.washington.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Hexyltrimethoxysilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329574#physical-and-chemical-properties-of-hexyltrimethoxysilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com